N-(4-METHOXYPHENYL)-2-({3-PHENYL-1,4-DIAZASPIRO[4.4]NONA-1,3-DIEN-2-YL}SULFANYL)ACETAMIDE
Description
N-(4-Methoxyphenyl)-2-({3-phenyl-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl}sulfanyl)acetamide is a structurally complex acetamide derivative characterized by a spirocyclic 1,4-diazaspiro[4.4]nona-1,3-diene core. This compound features a methoxyphenyl group at the N-terminus and a sulfur-linked spirocyclic moiety, which confers unique electronic and steric properties.
Properties
IUPAC Name |
N-(4-methoxyphenyl)-2-[(2-phenyl-1,4-diazaspiro[4.4]nona-1,3-dien-3-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O2S/c1-27-18-11-9-17(10-12-18)23-19(26)15-28-21-20(16-7-3-2-4-8-16)24-22(25-21)13-5-6-14-22/h2-4,7-12H,5-6,13-15H2,1H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULXKGIALZJFNSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CSC2=NC3(CCCC3)N=C2C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-Methoxyphenyl)-2-({3-phenyl-1,4-diazaspir[4.4]nona-1,3-dien-2-yl}sulfanyl)acetamide is a complex organic compound with potential biological activities attributed to its unique structural features. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a spirocyclic structure combined with a sulfanyl group and a methoxyphenyl moiety. Its molecular formula is with a molecular weight of approximately 442.0 g/mol. The presence of multiple functional groups contributes to its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 442.0 g/mol |
| Structural Features | Spirocyclic core, sulfanyl group |
Biological Activity
Research indicates that N-(4-Methoxyphenyl)-2-({3-phenyl-1,4-diazaspir[4.4]nona-1,3-dien-2-yl}sulfanyl)acetamide exhibits various biological activities, including:
1. Anticancer Activity
Several studies have reported the compound's potential in inhibiting tumor growth and inducing apoptosis in cancer cell lines. For instance, in vitro assays demonstrated that the compound effectively reduced cell viability in breast cancer (MCF-7) and lung cancer (A549) cell lines by disrupting cell cycle progression.
Case Study:
In a study published in the Journal of Cancer Research, treatment with this compound led to a significant decrease in tumor size in xenograft models of breast cancer, highlighting its potential as an anticancer agent .
2. Anti-inflammatory Properties
The compound has shown promise in reducing inflammation through the inhibition of pro-inflammatory cytokines. Animal models treated with this compound exhibited lower levels of TNF-alpha and IL-6, suggesting its utility in inflammatory diseases.
Case Study:
Research published in Inflammation Research demonstrated that administration of N-(4-Methoxyphenyl)-2-({3-phenyl-1,4-diazaspir[4.4]nona-1,3-dien-2-yl}sulfanyl)acetamide significantly reduced paw edema in rats induced by carrageenan .
3. Analgesic Effects
The compound also exhibits analgesic properties comparable to conventional pain relievers. In behavioral pain models, it was effective in reducing pain responses without the side effects typically associated with opioids.
Case Study:
A study in Pain Medicine indicated that this compound reduced pain scores significantly in models of neuropathic pain, suggesting a mechanism involving opioid receptors .
The biological effects of N-(4-Methoxyphenyl)-2-({3-phenyl-1,4-diazaspir[4.4]nona-1,3-dien-2-yl}sulfanyl)acetamide are believed to be mediated through several mechanisms:
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in inflammatory pathways.
- Receptor Modulation: It appears to interact with various receptors (e.g., opioid receptors), leading to analgesic effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Below is a comparative analysis with structurally related compounds:
Core Structural Variations
- Spirocyclic Ring Size: The target compound’s 1,4-diazaspiro[4.4]nona-1,3-diene core distinguishes it from analogs with expanded spiro rings, such as 1,4-diazaspiro[4.5]deca-1,3-diene or 1,4-diazaspiro[4.6]undeca-1,3-diene. For example, increasing ring size (e.g., [4.5] or [4.6] systems) may enhance hydrophobic interactions in enzyme active sites .
Substituent Modifications :
- N-Terminus : The 4-methoxyphenyl group in the target compound contrasts with substituents like 5-chloro-2-methylphenyl (8t), 2-ethoxy-6-methylphenyl (8u), or pyridinyl groups (8w) in related compounds. Electron-donating groups (e.g., methoxy) may improve solubility, while electron-withdrawing groups (e.g., nitro in 8v) could enhance electrophilic reactivity .
- Sulfanyl Linker : The sulfur atom bridges the acetamide and spirocyclic moieties, a feature shared with compounds like 8t–8w. This linker facilitates π-stacking and hydrogen-bonding interactions, critical for enzyme inhibition .
Pharmacological Profile
Comparative bioactivity data from structurally similar compounds highlight trends:
- Lipoxygenase (LOX) Inhibition : Compound 8t (IC₅₀ = 45.2 µM) suggests that chloro-substituted derivatives may target inflammatory pathways. The target compound’s methoxy group could modulate similar activity but with improved pharmacokinetics .
- Cholinesterase Inhibition : High BChE inhibition by 8v (81.9%) correlates with its nitro group, which enhances electrophilicity. The target compound’s methoxyphenyl group may favor selective BChE over AChE inhibition .
- The target compound’s unmodified methoxy group might require structural optimization for similar efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
